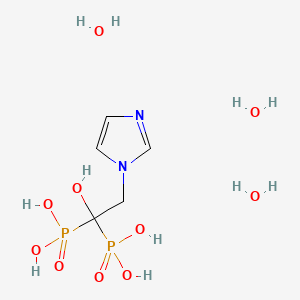
3-Nitro-4-(propylamino)benzoic acid
Übersicht
Beschreibung
4-(n-propyl)amino-3-nitrobenzoic acid is a chemical compound with the molecular formula
C7H6N2O4
. It belongs to the class of synthetic organic compounds and is also known by the synonym “compound 5c” . The compound’s linear structure consists of a benzene ring with an amino group (NH₂) and a nitro group (NO₂) attached at different positions.Vorbereitungsmethoden
Die Syntheserouten für 4-(n-Propyl)amino-3-nitrobenzoesäure beinhalten chemische Transformationen. Während spezifische Methoden variieren können, sind hier einige gängige Ansätze aufgeführt:
Alkylierung: Die Propylierung der resultierenden 4-Nitrobenzoesäure unter Verwendung von Propylhalogeniden (z. B. Propylbromid) ergibt die gewünschte Verbindung.
Industrielle Produktionsmethoden beinhalten typischerweise großtechnische Reaktionen, Optimierung und Reinigung, um hohe Ausbeuten zu erzielen.
Analyse Chemischer Reaktionen
4-(n-Propyl)amino-3-nitrobenzoesäure kann verschiedene Reaktionen eingehen:
Reduktion: Die Reduktion der Nitrogruppe zu einer Aminogruppe unter Verwendung von Reduktionsmitteln (z. B. Zinn und Salzsäure) führt zu 4-(n-Propyl)aminobenzoesäure.
Substitution: Die benzylische Position (neben der Aminogruppe) ist anfällig für elektrophile Substitutionsreaktionen.
Hauptprodukte sind die reduzierte Form (4-(n-Propyl)aminobenzoesäure) und alle substituierten Derivate.
Wissenschaftliche Forschungsanwendungen
4-(n-Propyl)amino-3-nitrobenzoesäure findet Anwendung in:
Medizinische Chemie: Forscher erforschen ihr Potenzial als Baustein für die Medikamentenentwicklung aufgrund ihrer strukturellen Eigenschaften.
Biologische Studien: Es kann als Sonde oder Substrat in Enzymassays oder Rezeptorstudien dienen.
Industrie: Seine Derivate könnten bei der Synthese von Farbstoffen, Pharmazeutika oder Agrochemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung hängt von ihrer jeweiligen Anwendung ab. Zum Beispiel:
- In der Medikamentenentwicklung könnte sie über Wasserstoffbrückenbindungen, π-π-Wechselwirkungen oder andere Kräfte mit biologischen Zielstrukturen (z. B. Enzyme, Rezeptoren) interagieren.
- In Enzymassays könnte sie als Substrat dienen und an enzymatischen Reaktionen teilnehmen.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it might interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or other forces.
- In enzyme assays, it could serve as a substrate, participating in enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Während 4-(n-Propyl)amino-3-nitrobenzoesäure aufgrund ihres spezifischen Substitutionsschemas einzigartig ist, umfassen ähnliche Verbindungen andere Benzoesäurederivate mit Amino- und Nitrogruppen.
Eigenschaften
IUPAC Name |
3-nitro-4-(propylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGUTHABMXVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471055 | |
| Record name | 3-nitro-4-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68740-31-8 | |
| Record name | 3-nitro-4-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)





![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)





![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
